molecular formula C22H29NO2 B2982470 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one CAS No. 2210054-41-2

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one

Cat. No.: B2982470
CAS No.: 2210054-41-2
M. Wt: 339.479
InChI Key: OBVRYHOGBBIVSF-UHFFFAOYSA-N
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Description

The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This is a bicyclic structure that is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Synthesis and Derivatives

  • Derivative Synthesis : A study by Vlasova et al. (2006) explored the synthesis of scopine 3-amino-2-phenylpropionate derivatives. These derivatives are of interest due to their potential as physiologically active compounds (Vlasova et al., 2006).
  • Bicyclic Analogues Preparation : Research by Kiely et al. (1991) involved the preparation of quinolone and naphthyridine antibacterial agents, including bicyclic 2,5-diazabicyclo analogues, exhibiting significant antibacterial activity (Kiely et al., 1991).

Pharmacological Applications

  • Antagonist Properties : Snider et al. (1991) described CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, which shares structural similarities with the compound . This compound is a selective NK1 antagonist and is useful for investigating the role of substance P in diseases (Snider et al., 1991).
  • Antimuscarinic Agent : Carroll et al. (1987) synthesized and studied azaprophen, a highly potent antimuscarinic agent, which shares structural elements with the compound (Carroll et al., 1987).

Structural and Conformational Studies

  • Crystal Structure Analysis : Wu et al. (2015) synthesized and characterized a compound structurally similar to the one , providing insights into its molecular configuration and intermolecular hydrogen bonds (Wu et al., 2015).
  • Conformational Analysis : Research by Izquierdo et al. (1991) on 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its derivatives provided valuable information on the preferred conformation of such compounds (Izquierdo et al., 1991).

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-2-13-25-21-10-3-16(4-11-21)5-12-22(24)23-19-8-9-20(23)15-18(14-19)17-6-7-17/h3-4,10-11,19-20H,2,5-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVRYHOGBBIVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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